molecular formula C14H15ClN4OS B2877649 (4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone CAS No. 1448053-61-9

(4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone

Cat. No.: B2877649
CAS No.: 1448053-61-9
M. Wt: 322.81
InChI Key: IHOQWVQCVAMEDE-UHFFFAOYSA-N
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Description

(4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is a synthetic compound of significant interest in medicinal chemistry and drug discovery, combining a chlorophenylpiperazine moiety with a 1,3,4-thiadiazole ring. The piperazine scaffold is a privileged structure in pharmacology, frequently utilized in developing small molecule drugs due to its ability to improve solubility and interact with biological targets . The 1,3,4-thiadiazole core is another versatile heterocycle known for its broad spectrum of biological activities, which includes antimicrobial, anticancer, and enzyme inhibitory properties . This molecular hybrid is a valuable chemical tool for researchers investigating new therapeutic agents. Its potential applications include screening for antimicrobial activity, particularly against gram-negative bacteria, as similar piperazine-thiadiazole conjugates have shown promising results as probable enoyl-ACP reductase inhibitors . Furthermore, such compounds are also explored in central nervous system (CNS) research, given that piperazine derivatives are often investigated for their neuroactive properties and affinity for various neurotransmitter receptors . Researchers can employ this compound as a key intermediate or building block in synthesizing more complex molecules or as a core structure for generating novel chemical libraries. The product is strictly for non-human research applications. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-(3-methyl-1,2,4-thiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4OS/c1-10-16-13(21-17-10)14(20)19-8-6-18(7-9-19)12-5-3-2-4-11(12)15/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOQWVQCVAMEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-chlorophenylamine with ethylene glycol to form 2-chlorophenylpiperazine.

    Synthesis of the Thiadiazole Ring: This step involves the cyclization of thiosemicarbazide with acetic anhydride to form 3-methyl-1,2,4-thiadiazole.

    Coupling Reaction: The final step is the coupling of the 2-chlorophenylpiperazine with the 3-methyl-1,2,4-thiadiazole under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as a pharmacological agent. It exhibits various biological activities, including antimicrobial, antifungal, and antiviral properties. Researchers are particularly interested in its ability to interact with biological targets such as enzymes and receptors.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and analgesic agent. Additionally, its structure suggests potential use in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.

Industry

Industrially, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of (4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone involves its interaction with various molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the thiadiazole ring can inhibit certain enzymes. These interactions can modulate biological pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core Modifications

Thiadiazole vs. Oxadiazole Derivatives

A closely related compound, (3-Chlorophenyl)(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-piperazin-1-yl)methanone (), replaces the thiadiazole with an oxadiazole ring. Key differences include:

  • Steric Profile : The larger atomic radius of sulfur may alter binding pocket interactions.
Thiazole and Triazole Derivatives

Compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () incorporate thiazole and triazole rings. These systems introduce additional nitrogen atoms, increasing hydrogen-bonding capacity and planarity, which may enhance target engagement but reduce solubility .

Substituent Variations

Chlorophenyl vs. Fluorophenyl Groups
  • 4-Fluorophenyl () : Fluorine’s electronegativity and smaller size improve metabolic stability and membrane permeability but may reduce steric bulk compared to chlorine .
Trifluoromethylphenyl Substitution

The compound (3-methyl-1,2,4-thiadiazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone () replaces chlorine with a trifluoromethyl group. This modification significantly increases electron-withdrawing effects and lipophilicity, which could enhance blood-brain barrier penetration but may also elevate toxicity risks .

Functional Group Additions

Sulfonyl and Tetrazole Modifications

Derivatives like 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone () incorporate sulfonyl and tetrazole groups. The sulfonyl group enhances acidity and aqueous solubility, while the tetrazole-thiol moiety provides metal-binding capabilities, useful in enzyme inhibition contexts .

Comparative Data Table

Compound Name / Feature Heterocycle Phenyl Substituent Key Functional Groups Potential Advantages/Disadvantages Reference
Target Compound 1,2,4-thiadiazole 2-Chlorophenyl Methanone, Piperazine Balanced steric/electronic profile N/A
Oxadiazole Analog 1,2,4-oxadiazole 3-Chlorophenyl Methanone, Piperazine Lower polarizability; moderate synthetic yield
Fluorophenyl-Thiazole Hybrid Thiazole/Triazole 4-Fluorophenyl Multiple N-heterocycles Enhanced planarity; possible solubility issues
Trifluoromethylphenyl Derivative 1,2,4-thiadiazole 3-Trifluoromethyl Methanone, Piperazine High lipophilicity; potential toxicity
Sulfonyl-Tetrazole Derivative Tetrazole Varied Sulfonyl, Thioether Improved solubility; metal-binding capacity

Key Insights and Implications

  • Thiadiazole vs. Oxadiazole : The choice between sulfur and oxygen in the heterocycle depends on the desired balance between polarizability and synthetic feasibility.
  • Substituent Position : Ortho-substituted chlorophenyl groups (target compound) may offer steric advantages over para-substituted analogs (e.g., fluorophenyl in ).
  • Electron-Withdrawing Groups : Trifluoromethyl substitution () enhances lipophilicity but requires careful toxicity profiling.

Biological Activity

The compound (4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is a novel chemical entity that combines a piperazine moiety with a thiadiazole derivative. This structural combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H16ClN3OSC_{15}H_{16}ClN_3OS with a molecular weight of approximately 319.82 g/mol. The presence of the chlorophenyl group is expected to influence its interaction with biological targets due to the electron-withdrawing effects of chlorine, while the thiadiazole ring is known for its diverse biological activities.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds containing the thiadiazole moiety can inhibit cancer cell proliferation across various cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancer cells . The specific compound under review has not been extensively studied in isolation for anticancer activity; however, its structural relatives have shown promising results.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. Compounds similar to this compound have been reported to exhibit high affinity for dopamine receptors, particularly the D4 subtype . This suggests potential applications in treating psychiatric disorders or conditions such as schizophrenia.

The mechanisms by which this compound exerts its biological effects may involve:

  • Receptor Interaction : The piperazine moiety likely facilitates binding to neurotransmitter receptors, influencing dopaminergic signaling pathways.
  • Inhibition of Enzymatic Activity : Thiadiazoles are known to act as enzyme inhibitors; thus, this compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
  • Cell Cycle Disruption : Many anticancer agents disrupt the cell cycle; compounds with similar structures have shown this capability in various studies.

Study 1: Anticancer Efficacy

A series of novel thiadiazole derivatives were synthesized and tested for their anticancer activities against multiple cell lines. The findings indicated that modifications on the thiadiazole ring significantly affected potency . Although specific data on our compound is lacking, it is reasonable to hypothesize similar activity based on structural analogs.

Study 2: Neuropharmacological Assessment

In a neuropharmacological study, piperazine derivatives were evaluated for their binding affinities at dopamine receptors. One derivative showed an IC50 value of 0.057 nM for the D4 receptor, indicating high selectivity and affinity . Such findings suggest that our compound may also possess significant neuroactive properties.

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